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Compound of Interest

Compound Name: Revefenacin

Cat. No.: B1680567

This technical guide provides a comprehensive overview of THRX-195518, the primary active
metabolite of the long-acting muscarinic antagonist (LAMA), revefenacin. Designed for
researchers, scientists, and drug development professionals, this document delves into the
core pharmacological, pharmacokinetic, and analytical aspects of THRX-195518, offering field-
proven insights and detailed methodologies.

Section 1: Introduction to Revefenacin and the
Significance of THRX-195518

Revefenacin is a nebulized LAMA indicated for the maintenance treatment of chronic
obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily mediated
through the blockade of M3 muscarinic receptors in the smooth muscle of the airways, leading
to bronchodilation.[2][3] Upon administration, revefenacin undergoes rapid and extensive
metabolism to its major active metabolite, THRX-195518.[4][5] Understanding the profile of this
metabolite is critical for a complete comprehension of revefenacin's clinical pharmacology and
safety.

THRX-195518 is formed through the hydrolysis of the primary amide in the parent revefenacin
molecule to a carboxylic acid.[3][6][7] While revefenacin itself has a high affinity for all five
muscarinic receptor subtypes, THRX-195518 also demonstrates activity at these receptors,
albeit with a lower binding affinity.[3] This inherent activity necessitates a thorough
characterization of its systemic exposure and potential contribution to the overall
pharmacological effect and safety profile of revefenacin.
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Section 2: The Metabolic Genesis of THRX-195518

The biotransformation of revefenacin to THRX-195518 is a pivotal step in its metabolic
pathway. This conversion occurs rapidly following administration.[4][5] The primary metabolic
reaction is hydrolysis, which can be mediated by amidases.[7]

Below is a diagram illustrating the metabolic conversion of revefenacin to its active metabolite,
THRX-195518.

Metabolic conversion of Revefenacin to THRX-195518.

Revefenacin Hydrolysis THRX-195518
(Amidases) (Active Metabolite)

Click to download full resolution via product page

Metabolic conversion of Revefenacin to THRX-195518.

Section 3: Pharmacological Profile of THRX-195518

While considered an active metabolite, the pharmacological potency of THRX-195518 at
muscarinic receptors is attenuated compared to the parent compound, revefenacin.

Receptor Binding Affinity
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In vitro studies have demonstrated that THRX-195518 has a lower binding affinity for
muscarinic receptors compared to revefenacin. Specifically, its affinity for the M3 receptor is
approximately 3- to 10-fold lower than that of revefenacin.[1][3] This reduced affinity is a key
determinant in assessing its contribution to the systemic anticholinergic effects.

Table 1: Comparative Muscarinic Receptor Binding Affinity

M3 Receptor Binding
Compound o Reference
Affinity

Revefenacin High [3]

3- to 10-fold lower than
THRX-195518 , [1][3]
Revefenacin

Contribution to Systemic Pharmacology

Despite its lower potency, the systemic exposure of THRX-195518 is significantly higher than
that of revefenacin, with plasma levels being approximately 4- to 6-fold greater based on the
area under the curve (AUC).[4][5][6] However, receptor occupancy analysis suggests that
THRX-195518 has a minimal contribution to the systemic pharmacology following inhaled
administration of revefenacin.[1] This is an important consideration in the overall risk-benefit
assessment of the drug.

Section 4: Pharmacokinetic Properties of THRX-
195518

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of
THRX-195518 is essential for predicting its behavior in vivo.

Absorption and Systemic Exposure

Following inhaled administration of revefenacin, THRX-195518 appears rapidly in the plasma,
with peak concentrations (Cmax) reached between 14 to 41 minutes after the start of
nebulization.[2][5][6] Steady-state concentrations of both revefenacin and THRX-195518 are
typically achieved within 7 days of once-daily dosing.[5][6]
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Distribution

The in vitro protein binding of THRX-195518 to human plasma proteins is approximately 42-
58%.[4][6] This is lower than that of revefenacin, which is around 71%.[4][6]

Elimination

The elimination of THRX-195518, along with revefenacin, is primarily through the hepatic-
biliary system, with the majority of the administered dose being excreted in the feces.[1][8]
Renal excretion of THRX-195518 is minimal, accounting for less than 1% of the dose following
inhaled administration.[2] The terminal plasma elimination half-life of THRX-195518 is long,
ranging from 22 to 70 hours.[2][4]

Table 2: Summary of Pharmacokinetic Parameters for THRX-195518

Parameter Value Reference

Time to Peak Plasma

Concentration (Tmax) 14 - 41 minutes [21e)
Plasma Protein Binding 42% - 58% [4][6]
Elimination Half-Life (t%2) 22 - 70 hours [2][4]
Primary Route of Elimination Hepatic-biliary (fecal excretion)  [1][8]
Renal Excretion <1% [2]

Section 5: Experimental Protocol: Quantification of
THRX-195518 in Human Plasma

The accurate quantification of THRX-195518 in biological matrices is fundamental for
pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass
spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and
selectivity.[9][10][11]

Experimental Workflow
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The following diagram outlines a typical workflow for the quantification of THRX-195518 in

plasma samples.
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Bioanalytical workflow for THRX-195518 quantification.
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Bioanalytical workflow for THRX-195518 quantification.

Detailed Step-by-Step Methodology

o Sample Preparation (Protein Precipitation):

o To a 100 pL aliquot of human plasma, add 10 pL of an internal standard (IS) working
solution (a stable isotope-labeled version of THRX-195518 is ideal).
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o Vortex briefly to mix.

o Add 300 pL of cold acetonitrile to precipitate plasma proteins.

o Vortex vigorously for 1 minute.

o Centrifuge at 14,000 rpm for 10 minutes at 4°C.

o Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
o Evaporate the supernatant to dryness under a gentle stream of nitrogen.

o Reconstitute the residue in 100 uL of the mobile phase starting condition.

e LC-MS/MS Conditions:

o Liquid Chromatography (LC):

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 um).
= Mobile Phase A: 0.1% formic acid in water.
= Mobile Phase B: 0.1% formic acid in acetonitrile.

» Gradient: A suitable gradient to separate THRX-195518 from endogenous plasma
components.

» Flow Rate: 0.4 mL/min.
= [njection Volume: 5 pL.
o Mass Spectrometry (MS):
= |onization Source: Electrospray lonization (ESI) in positive ion mode.
» Detection Mode: Multiple Reaction Monitoring (MRM).

» MRM Transitions: Specific precursor-to-product ion transitions for THRX-195518 and
the IS would need to be optimized.
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o Data Analysis:

o

Integrate the peak areas for THRX-195518 and the IS.

[¢]

Calculate the peak area ratio (THRX-195518/1S).

[e]

Generate a calibration curve by plotting the peak area ratios of the calibration standards
against their known concentrations.

[¢]

Determine the concentration of THRX-195518 in the unknown samples by interpolating
their peak area ratios from the calibration curve.

Section 6: Conclusion

THRX-195518 is the major and pharmacologically active metabolite of revefenacin. A
comprehensive understanding of its formation, pharmacological activity, and pharmacokinetic
profile is integral to the clinical development and safe use of revefenacin. Although its
contribution to the systemic anticholinergic effects of the parent drug is considered minimal, its
significantly higher systemic exposure warrants careful consideration, particularly in special
patient populations. The robust bioanalytical methods, such as the LC-MS/MS protocol outlined
herein, are crucial for the accurate characterization of THRX-195518 in biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [An In-depth Technical Guide to Revefenacin's Active
Metabolite: THRX-195518]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680567#revefenacin-active-metabolite-thrx-195518]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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